molecular formula C19H21NO3S B2476550 N-(octahydro-1,4-benzodioxin-6-yl)-4-(thiophen-2-yl)benzamide CAS No. 1902956-41-5

N-(octahydro-1,4-benzodioxin-6-yl)-4-(thiophen-2-yl)benzamide

Cat. No.: B2476550
CAS No.: 1902956-41-5
M. Wt: 343.44
InChI Key: UYNWULFBFIUVTK-UHFFFAOYSA-N
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Description

N-(octahydro-1,4-benzodioxin-6-yl)-4-(thiophen-2-yl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry research, particularly in the fields of neuroscience and oncology. Its molecular structure, which integrates a benzodioxin moiety linked to a thiophene-substituted benzamide, suggests potential for diverse biological activity. Researchers are exploring this compound as a potential scaffold for developing inhibitors of enzymes like monoamine oxidase B (MAO-B), a key target in neurodegenerative diseases such as Parkinson's and Alzheimer's . The structural features of the 1,4-benzodioxan and thiophene rings are known to contribute to potent and selective MAO-B inhibition in related compounds . Concurrently, the N-benzamide-thiophene core is a recognized pharmacophore in oncology drug discovery. Similar molecular frameworks have been identified as potent inhibitors of oncogenic kinases, such as BRAF V600E, a common driver mutation in melanoma and other cancers . This indicates the compound's utility in designing novel targeted cancer therapies. The mechanism of action for this compound is anticipated to be specific to its research application. In MAO-B inhibition, it would likely act as a competitive and reversible inhibitor, modulating neurotransmitter levels and oxidative stress in the brain . In kinase inhibition, its mechanism would involve binding to the ATP-binding site of the target kinase, thereby disrupting downstream signaling pathways that drive cell proliferation and survival . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers can request a quotation by contacting our customer service with their desired pack size and specifications. We accept purchase orders from universities and research institutions and offer secure payment options.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-thiophen-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c21-19(14-5-3-13(4-6-14)18-2-1-11-24-18)20-15-7-8-16-17(12-15)23-10-9-22-16/h1-6,11,15-17H,7-10,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNWULFBFIUVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)C3=CC=C(C=C3)C4=CC=CS4)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(octahydro-1,4-benzodioxin-6-yl)-4-(thiophen-2-yl)benzamide” typically involves multi-step organic reactions. The starting materials might include benzodioxin derivatives and thiophene compounds. Common synthetic routes could involve:

    Amidation Reactions: Formation of the benzamide core by reacting an amine with a carboxylic acid derivative.

    Cyclization Reactions: Formation of the octahydro-1,4-benzodioxin ring through intramolecular cyclization.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This could include:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification Techniques: Employing methods such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(octahydro-1,4-benzodioxin-6-yl)-4-(thiophen-2-yl)benzamide” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic treatments.

    Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for “N-(octahydro-1,4-benzodioxin-6-yl)-4-(thiophen-2-yl)benzamide” would involve its interaction with molecular targets such as enzymes or receptors. The pathways involved could include:

    Binding to Active Sites: Inhibiting or activating specific enzymes.

    Modulating Receptor Activity: Affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(octahydro-1,4-benzodioxin-6-yl)-4-(thiophen-2-yl)benzamide: can be compared with other benzamide derivatives and thiophene-containing compounds.

    Unique Features: The presence of the octahydro-1,4-benzodioxin ring and the thiophene group makes this compound unique compared to other benzamides.

List of Similar Compounds

    Benzamide Derivatives: Such as N-(2-hydroxyethyl)benzamide.

    Thiophene Compounds: Such as 2-thiophenecarboxamide.

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